2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide and its derivatives often begins with the formation of 1,3,4-oxadiazole cores, followed by thio-substitution reactions. For instance, derivatives have been synthesized starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols. These compounds were elucidated using IR, NMR, Mass spectra, and elemental analysis, showcasing significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively studied through spectroscopic methods. For instance, the density functional theory (DFT) calculations have been executed for similar molecules, comparing computed and experimental values, which aids in understanding the molecular geometry, electronic structure, and reactivity of these compounds (Hiremath et al., 2018).
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
Compounds containing the benzofuran moiety, including those structurally related to 2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide, have been synthesized and evaluated for their cytotoxic activities against various cell lines. For instance, a study by El-Deen et al. (2016) synthesized novel hexahydroquinoline derivatives containing benzofuran moiety and evaluated them in vitro for cytotoxic activity against human hepatocellular carcinoma cell lines (HepG-2), revealing promising inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016).
Antimicrobial and Analgesic Activities
Other research focuses on the antimicrobial and analgesic properties of derivatives. Venkatesh, Bodke, & Biradar (2010) developed a synthesis protocol for 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, showing them to possess significant antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).
Antimicrobial and Hemolytic Agents
Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, showing potential as antimicrobial and hemolytic agents. The study highlighted compound 6h as particularly active against selected microbial species, indicating the potential for further biological screening and application trials (Rehman et al., 2016).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid were explored by Ammal et al. (2018). The study found that these compounds act as mixed-type inhibitors, forming protective layers on the metal surface, thereby preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Antibacterial Activity
Derivatives of 2-Methylbenzimidazole containing 1,3,4-Oxadiazole or 1,2,4-Triazole heterocycles were synthesized by Tien et al. (2016) and tested for their antibacterial activity against various bacteria. The compounds showed potential as antibacterial agents, with specific derivatives demonstrating significant activity (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
properties
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-19(4-2)14(20)10-23-16-18-17-15(22-16)13-9-11-7-5-6-8-12(11)21-13/h5-9H,3-4,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVWULBNVRVJDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)C2=CC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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